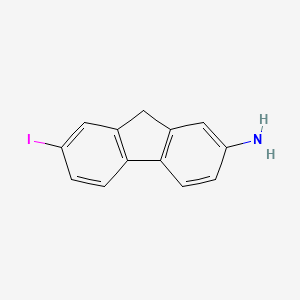

7-Iodo-9h-fluoren-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLJBTZWZXVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293566 | |

| Record name | 7-iodo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34172-48-0 | |

| Record name | NSC90702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-iodo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Iodo-9H-fluoren-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Iodo-9H-fluoren-2-amine, a key intermediate in organic synthesis. The document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel materials and potential therapeutic agents.

Core Chemical Properties and Structure

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structure is characterized by a fluorene backbone with an iodine atom substituted at the 7-position and an amine group at the 2-position. This specific arrangement of functional groups imparts unique chemical reactivity and properties to the molecule.

The foundational structure of fluorene itself is a rigid and planar system, which makes it an attractive scaffold in various scientific fields. The addition of the iodo and amino groups provides handles for further chemical modifications, making this compound a versatile building block.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34172-48-0 | [2][3] |

| Molecular Formula | C₁₃H₁₀IN | [2][3] |

| Molecular Weight | 307.13 g/mol | [2][3] |

| Storage | Room temperature | [2][3] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established transformations of the fluorene core. The synthesis would likely involve the introduction of the amino and iodo groups onto a pre-existing fluorene scaffold through multi-step reactions.

The reactivity of this compound is largely dictated by its two functional groups:

-

The Amine Group: The primary amine group (-NH₂) is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. It is also a key functional group for forming amides, which are prevalent in pharmaceuticals.

-

The Iodine Atom: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4] This allows for the facile introduction of a wide range of other functional groups at the 7-position, a critical feature for creating diverse molecular libraries for drug screening or for fine-tuning the properties of materials.[4]

The presence of the iodine atom significantly enhances the molecule's utility as a synthetic intermediate.[4] It enables participation in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors.

Spectroscopic Profile

3.1. Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at an m/z corresponding to the exact mass of C₁₃H₁₀IN.

3.2. Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching vibrations of the N-H bonds.[6] These peaks are often broadened due to hydrogen bonding.[6]

-

N-H Scissoring: A strong in-plane scissoring absorption for the NH₂ group is expected between 1650 and 1550 cm⁻¹.[7]

-

C-N Stretching: The stretching vibration of the aromatic C-N bond will likely appear in the 1350-1200 cm⁻¹ region.[7]

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The protons on the aromatic fluorene ring will appear in the downfield region (typically ~7.0-8.0 ppm). The two protons of the amine group will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[7] The methylene protons at the 9-position of the fluorene ring will likely appear as a singlet around 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbons attached to the nitrogen and iodine atoms will be significantly influenced by these heteroatoms, leading to characteristic chemical shifts. Carbons directly bonded to the amine group typically appear in the 10-65 ppm range.[7]

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of research and development:

4.1. Medicinal Chemistry and Drug Discovery The fluorene scaffold is present in a number of biologically active compounds and approved drugs. The ability to functionalize both the 2- and 7-positions of the fluorene core via the amine and iodo groups makes this compound an attractive starting material for the synthesis of new drug candidates. The amine group can be used to attach various side chains or to improve the solubility and pharmacokinetic properties of a molecule. The iodo group allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a potential drug.

4.2. Materials Science Fluorene derivatives are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[3] The rigid, planar, and electron-rich nature of the fluorene ring system is conducive to efficient charge transport and light emission. This compound serves as a key building block for synthesizing conjugated polymers and small molecules with tailored optoelectronic properties.[3] The amine and iodo groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and to link fluorene units into larger polymeric structures.

4.3. Fluorescent Probes and Bioimaging Fluorene-based molecules often exhibit strong fluorescence. This property, combined with the reactivity of the amine group, makes this compound a potential precursor for the synthesis of fluorescent probes for bioimaging applications.[3][8][9][10] The amine group can be functionalized with a reactive moiety, such as an isothiocyanate, to allow for covalent labeling of biomolecules like proteins and peptides.[8][9][10] The iodine atom can be used to introduce other functionalities or to attach the probe to a specific targeting ligand.

Experimental Protocols and Workflows

The following section outlines a generalized experimental workflow for a common reaction involving a substituted iodo-fluorene derivative, illustrating the utility of the iodine atom in cross-coupling reactions.

Generalized Protocol for a Suzuki Cross-Coupling Reaction

This protocol describes a typical procedure for coupling an aryl iodide, such as this compound, with a boronic acid.

Objective: To synthesize a 7-aryl-9H-fluoren-2-amine derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the solvent system to the reaction vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-9H-fluoren-2-amine.

Workflow Diagram:

Caption: Workflow for a Suzuki cross-coupling reaction.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry, materials science, and bioimaging. Its unique combination of a reactive amine group and a versatile iodine atom on a rigid fluorene scaffold provides a powerful platform for the design and synthesis of novel functional molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers in the field.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-iodo-7-(7-iodo-9H-fluoren-2-yl)-9H-fluorene. PubChem. Retrieved from [Link]

-

Collot, M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-7-iodo-9H-fluorene. PubChem. Retrieved from [Link]

-

Collot, M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. PubMed Central. Retrieved from [Link]

-

Li, B., et al. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation. Organic Letters. Retrieved from [Link]

-

Collot, M., et al. (2008). Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN103351280A - Simple preparation process of 9-fluorenemethanol.

-

ResearchGate. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-Iodo-9H-fluorene | 2523-42-4 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Iodo-9H-fluoren-2-amine: Synthesis, Structural Elucidation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, valued for its rigid, planar geometry and rich electronic properties. Strategic functionalization of the fluorene core can lead to compounds with significant biological activity. This technical guide provides a comprehensive overview of 7-Iodo-9H-fluoren-2-amine, a halogenated amino-fluorene derivative with considerable potential in drug discovery. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to propose a robust synthesis protocol, predict its key physicochemical and spectroscopic characteristics, and discuss its potential as a versatile building block for novel therapeutics. This guide is intended to empower researchers to explore the untapped potential of this and similar fluorene derivatives.

Introduction: The Fluorene Scaffold in Drug Discovery

The 9H-fluorene is a tricyclic aromatic hydrocarbon characterized by two benzene rings fused to a central five-membered ring.[1] This unique structure imparts a range of desirable properties, including thermal stability and efficient charge transport, making fluorene derivatives valuable in the development of organic light-emitting diodes (OLEDs). In the realm of medicinal chemistry, the fluorene nucleus is a key component in a variety of bioactive compounds with diverse pharmacological activities.[2] The planar nature of the fluorene system allows for effective interaction with biological targets such as DNA and protein active sites.

Substituents at the 2 and 7 positions of the fluorene core are particularly influential on the molecule's electronic and biological properties. The introduction of electron-donating groups, such as an amino group, and electron-withdrawing or heavy atoms, like iodine, can create "push-pull" systems with interesting photophysical properties and can also serve as handles for further chemical modification. Specifically, the presence of an iodine atom offers a site for cross-coupling reactions, while the amine group can be a key pharmacophoric feature or a point for derivatization.

This guide focuses on the specific, asymmetrically substituted this compound, providing a foundational understanding of its molecular structure and a practical framework for its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the fluorene backbone with an iodine atom at position 7 and an amino group at position 2. This substitution pattern is predicted to significantly influence the molecule's polarity, solubility, and electronic characteristics.

Predicted Physicochemical Properties

Based on the properties of related fluorene derivatives, the following physicochemical characteristics for this compound can be predicted:

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₃H₁₀IN | Based on the core fluorene structure with one iodine and one amine substituent. |

| Molecular Weight | 307.13 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a crystalline solid, ranging from off-white to brown. | 2-Aminofluorene is a brown crystalline powder.[3] |

| Melting Point | Expected to be in the range of 150-200 °C. | The melting point will be influenced by the crystal lattice packing, which is affected by both the iodo and amino groups. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The fluorene core is hydrophobic, while the amino group provides some polar character.[1] |

| pKa | The amino group is expected to be weakly basic. | Aromatic amines are generally weak bases. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing/anisotropic effects of the iodine atom. The methylene protons at the C9 position will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms of the fluorene core. The carbons bearing the iodine and amino substituents (C7 and C2) will show characteristic shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z 307. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation. Fragmentation patterns would likely involve the loss of the iodine and amino groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching from the aromatic system (around 1400-1600 cm⁻¹).

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available fluorene. A plausible and efficient synthetic route is outlined below, leveraging established methodologies for the functionalization of the fluorene core.[4]

Synthetic Strategy Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,7-Diiodofluorene

This protocol is adapted from established iodination procedures for aromatic compounds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve fluorene (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Add periodic acid (0.3 equivalents) and iodine (2.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously for 24 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2,7-diiodofluorene.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Selective Amination of 2,7-Diiodofluorene

This step utilizes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds. The challenge lies in achieving mono-amination.

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 2,7-diiodofluorene (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a suitable phosphine ligand like XPhos (0.15 equivalents).[4]

-

Reagent Addition: Add a source of ammonia, such as benzophenone imine followed by hydrolysis, or an ammonia surrogate, and a strong base like sodium tert-butoxide (2 equivalents).

-

Solvent: Add anhydrous toluene or dioxane as the solvent.

-

Reaction Conditions: Heat the mixture to 90-110°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize for the mono-aminated product.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.

-

Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising scaffold and intermediate for the development of novel therapeutic agents.

As a Scaffold for Novel Anticancer Agents

Derivatives of 2-aminofluorene are known to exhibit mutagenic and carcinogenic properties, primarily through metabolic activation to reactive intermediates that can intercalate into DNA.[3] While this highlights a need for careful toxicological evaluation, it also underscores the potential of the fluorene scaffold to interact with nucleic acids. By strategic derivatization of the amino and iodo groups, it may be possible to design novel anticancer agents that function as DNA intercalators or as inhibitors of enzymes involved in DNA replication and repair, such as topoisomerases.

As a Building Block for Kinase Inhibitors

The fluorene core can serve as a rigid scaffold to present pharmacophoric groups in a well-defined spatial orientation for binding to the active sites of protein kinases. The amino group at the 2-position can act as a key hydrogen bond donor, while the iodine at the 7-position can be replaced via cross-coupling reactions to introduce a variety of substituents that can target specific regions of the kinase active site.

In the Development of Antimicrobial Agents

Fluorene derivatives have been reported to possess antimicrobial activity. The lipophilic nature of the fluorene core can facilitate passage through microbial cell membranes. The amino and iodo functionalities of this compound provide opportunities for the synthesis of a library of compounds with diverse substituents to screen for potent and selective antimicrobial agents.

Future Directions and Conclusion

This compound represents a largely unexplored yet highly promising molecule in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its structure, properties, and a plausible synthetic route. The true potential of this compound will be unlocked through its synthesis and subsequent biological evaluation.

Future research should focus on:

-

Experimental Validation: The synthesis of this compound and its thorough characterization using modern spectroscopic techniques.

-

Library Synthesis: The use of this compound as a versatile intermediate to generate a library of novel fluorene derivatives through modifications at both the amino and iodo positions.

-

Biological Screening: The evaluation of these new compounds in a range of biological assays to identify lead candidates for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

References

-

Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

2-Aminofluorene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. (2006). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

-

Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. (2024, March 25). MDPI. Retrieved January 21, 2026, from [Link]

-

Fluorene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

2,7-Diaminofluorene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Iodo-9H-fluoren-2-amine

Introduction

7-Iodo-9H-fluoren-2-amine is a key bifunctional building block in the realms of materials science and medicinal chemistry. Its unique structure, featuring a rigid and planar fluorene backbone, a nucleophilic amino group at the 2-position, and a versatile iodine atom at the 7-position, makes it a highly valuable intermediate. The amino group serves as a site for amide bond formation or as a building block for heterocyclic systems, while the iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of complex conjugated molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2][3] In drug discovery, the fluorene scaffold is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications.[4]

This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic strategy.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a multi-step synthesis starting from a commercially available and cost-effective precursor. The core strategy involves the sequential introduction of the amino and iodo functionalities onto the fluorene backbone. While several routes could be envisioned, a highly efficient and controllable pathway begins with 2-aminofluorene. This approach leverages the directing effects of the amino group in electrophilic aromatic substitution to achieve the desired regioselectivity for the iodination step.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Part 1: Protection of the Amino Group of 2-Aminofluorene

The initial step involves the protection of the highly reactive amino group of 2-aminofluorene. This is crucial to prevent side reactions during the subsequent electrophilic iodination step. Acetylation is a robust and widely used method for protecting aromatic amines, forming a stable acetamido group.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminofluorene (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

The product of this reaction is 2-acetamidofluorene. The acetyl group deactivates the aromatic ring to a lesser extent than the amino group, yet it remains an ortho-, para-director, guiding the incoming electrophile to the desired positions.

Part 2: Regioselective Iodination of 2-Acetamidofluorene

The key step in this synthesis is the regioselective introduction of the iodine atom at the 7-position. The acetamido group at the 2-position directs electrophilic substitution to the para-position (C7). A common and effective method for the iodination of activated aromatic rings is the use of iodine monochloride (ICl) or an in-situ generated electrophilic iodine species.[5][6]

Experimental Protocol:

-

Suspend 2-acetamidofluorene (1 equivalent) in a mixture of glacial acetic acid and water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Add sodium iodide (1.1 equivalents) and sodium iodate (0.4 equivalents) to the suspension.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Collect the precipitate by vacuum filtration, wash with water, and then with a cold solution of sodium bicarbonate to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-acetamido-7-iodofluorene.

The electrophilic iodinating agent is generated in situ from the reaction of sodium iodide and sodium iodate in the presence of a strong acid. The acetamido group's directing effect ensures the selective iodination at the C7 position.

Part 3: Deprotection to Yield this compound

The final step is the hydrolysis of the acetamido group to regenerate the free amine, yielding the target compound. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its clean reaction profile.

Experimental Protocol:

-

Suspend 2-acetamido-7-iodofluorene (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound.

This final step yields the desired product, which can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Reaction Time (approx.) | Temperature | Expected Yield (%) |

| 1. Protection | 2-Aminofluorene | Acetic Anhydride, Acetic Acid | 2 hours | Reflux | >95% |

| 2. Iodination | 2-Acetamidofluorene | NaI, NaIO₃, H₂SO₄ | 12-16 hours | 0 °C to RT | 80-90% |

| 3. Deprotection | 2-Acetamido-7-iodofluorene | HCl, Ethanol | 4-6 hours | Reflux | >90% |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the substituents.

-

Mass Spectrometry: To determine the molecular weight (C₁₃H₁₀IN, Molar Mass: 307.13 g/mol ).[7]

-

Melting Point Analysis: To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amine, aromatic C-H stretches).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a protection-iodination-deprotection strategy, this valuable building block can be synthesized in good overall yield from readily available starting materials. The principles and techniques described herein are grounded in established organic chemistry and are readily applicable in a standard laboratory setting. This guide serves as a practical resource for researchers aiming to incorporate this versatile molecule into their synthetic programs for the development of novel materials and therapeutics.

References

- BenchChem. (2025). Comparative analysis of the synthesis efficiency of different fluorenamine isomers.

- Tite, T., et al. (2020). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.

- ChemBK. (n.d.). This compound.

- MySkinRecipes. (2026). This compound.

- PubChem - NIH. (n.d.). 2-iodo-7-(7-iodo-9H-fluoren-2-yl)-9H-fluorene.

- MDPI. (n.d.). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis.

- Wikipedia. (n.d.). Fluorene.

- ACS Publications. (n.d.). The Chemistry of Fluorene and its Derivatives. Chemical Reviews.

- NIH. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT).

- ResearchGate. (n.d.). Preparation of (9-oxo-9H-fluoren-2-yl)-phenyliodonium hexafluoroantimonate.

- JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application.

- BenchChem. (n.d.). 2-Iodo-9H-fluorene | 2523-42-4.

- PubChem. (n.d.). 2-Aminofluorene.

- MDPI. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye.

- ResearchGate. (n.d.). Synthesis of 9H-fluoren-9-amine derivatives via C−C and C−N bond formation.

- ResearchGate. (n.d.). The synthesis of 2-amino-7-isocyano-fluorene (2,7-ICAF) from....

- PubChem. (n.d.). 2-Bromo-7-iodo-9H-fluorene.

- ECHEMI. (n.d.). 2-azido-7-iodo-9H-fluorene.

- ChemSigma. (n.d.). 34172-48-0 this compound.

- BenchChem. (2025). An In-depth Technical Guide to 7-chloro-9H-fluoren-2-amine: Synthesis, Properties, and Historical Context.

- ChemicalBook. (n.d.). 9H-FLUOREN-9-AMINE synthesis.

- ACS Publications. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation. Organic Letters.

- ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques.

- Google Patents. (n.d.). Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- MDPI. (n.d.). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles.

- RSC Publishing. (n.d.). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation.

- RSC Publishing. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry.

- ResearchGate. (n.d.). Preparation of (9-oxo-9H-fluoren-2-yl)-phenyliodonium hexafluoroantimonate.

- BenchChem. (n.d.). An In-Depth Technical Guide to 7-Chloro- 9H-fluoren-2-amine: Health and Safety, Synthesis, and Biological.

- Google Patents. (n.d.). Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.

- Google Patents. (n.d.). Simple preparation process of 9-fluorenemethanol.

- SLS Ireland. (n.d.). 9;9-DIOCTYL-9H-FLUOREN-2-AMINE.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Fluorene - Wikipedia [en.wikipedia.org]

- 3. 2-Iodo-9H-fluorene | 2523-42-4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its molecular architecture, featuring a substituted phenyl ring appended to a methylisoxazole carboxylic acid core, renders it a crucial building block in the synthesis of specialized pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, methodologies for their experimental determination, and its primary application as a key intermediate in the synthesis of isoxazolyl penicillin antibiotics, most notably, the semi-synthetic antibiotic flucloxacillin.

A point of clarification regarding its chemical identifier: this compound is broadly and reliably indexed under CAS Number 3919-74-2 . The CAS number 34172-48-0, as initially queried, does not correspond to this molecule in major chemical databases. All data herein pertains to the compound identified by CAS No. 3919-74-2.

Molecular and Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is paramount for its effective handling, characterization, and application in synthetic and analytical protocols.

Core Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 3919-74-2 | [1][2][3] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1][2] |

| Molecular Weight | 255.63 g/mol | [1][2] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [2] |

| Synonyms | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid | [2] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [2] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [2] |

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters. It is important to note that some of these values are predicted based on computational models, which provide a reliable estimate in the absence of extensive experimental data.

| Property | Value | Method | Source(s) |

| Melting Point | 202 °C | Experimental | [1] |

| Boiling Point | 360.7 ± 37.0 °C | Predicted | [1] |

| Density | 1.454 ± 0.06 g/cm³ | Predicted | [1] |

| XLogP3 (Lipophilicity) | 2.7 | Computed | [4] |

| pKa | Not Experimentally Reported | - | - |

| Solubility | Chloroform (Slightly, Heated), Methanol (Very Slightly) | Experimental | [1] |

| Appearance | White to cream or pale brown powder/solid | - | [5] |

Chemical Reactivity and Stability

The reactivity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is governed by its constituent functional groups: the carboxylic acid, the isoxazole ring, and the halogenated phenyl group.

-

Carboxylic Acid Group: This group is the primary site of reactivity. It can readily undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. Under certain conditions, it may also undergo decarboxylation , losing carbon dioxide. Its most critical reaction, in the context of its primary application, is its conversion to an acyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus oxychloride, which "activates" the carboxyl group for subsequent nucleophilic acyl substitution.[6][7]

-

Halogenated Phenyl Ring: The chloro and fluoro substituents on the phenyl ring are generally stable. However, the chloro group can potentially participate in nucleophilic aromatic substitution reactions under specific and often forcing conditions, allowing for the introduction of other functional groups.[2]

-

Isoxazole Ring: The isoxazole ring is a stable aromatic heterocycle and typically remains intact under common synthetic transformations involving the carboxylic acid group.

Stability Profile

Detailed stability studies for this specific compound are not publicly available. However, as an active pharmaceutical ingredient (API) intermediate, its stability would be assessed according to established guidelines.[6][][9] Stability testing evaluates how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of key physicochemical properties, providing a framework for the laboratory characterization of this compound.

Protocol 1: Melting Point Determination by Capillary Method

This protocol describes a standard laboratory procedure for accurately measuring the melting point of a crystalline solid.[10]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

Sample of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Prepare a new sample. Set the heating rate of the apparatus to ensure a slow temperature ramp (1-2 °C per minute) as you approach the approximate melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-2°C) is indicative of high purity.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the solubility of a compound in various solvents at a specific temperature.[11][12]

Objective: To quantify the solubility of the compound in relevant aqueous and organic solvents.

Materials:

-

Sample of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Selected solvents (e.g., water, pH-adjusted buffers, methanol, chloroform)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaking incubator or water bath set to a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 3: pKa Determination by Potentiometric Titration

While a specific pKa is not reported, this protocol outlines the standard method for its experimental determination.[13][14]

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

-

Sample of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Calibrated pH meter with an electrode

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Deionized water (carbonate-free)

-

Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa specific to that solvent system. Add the inert salt solution.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Begin adding the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[15]

-

Application in Pharmaceutical Synthesis: The Flucloxacillin Pathway

The primary industrial application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as the side-chain precursor in the semi-synthesis of flucloxacillin, a narrow-spectrum beta-lactam antibiotic.[5][16] The synthesis involves the activation of the carboxylic acid and its subsequent coupling with the 6-aminopenicillanic acid (6-APA) nucleus.

Synthetic Workflow: From Carboxylic Acid to Flucloxacillin

The following diagram illustrates the key steps in this synthetic transformation.

Sources

- 1. Melting point - Wikipedia [en.wikipedia.org]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. mt.com [mt.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. web.williams.edu [web.williams.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 7-Iodo-9H-fluoren-2-amine in Organic Solvents

Introduction

7-Iodo-9H-fluoren-2-amine is a halogenated aromatic amine built upon the tricyclic fluorene framework. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity imparted by the amine and iodo functional groups. The fluorene core itself offers rigidity and desirable electronic properties, making its derivatives valuable scaffolds in the development of novel therapeutics and organic electronic materials.

A fundamental understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀IN | [1] |

| Molar Mass | 307.13 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related fluorene compounds. |

| Predicted XlogP | ~4-5 | Estimated based on the logP of fluorene (4.18) and the contributions of the iodo and amino groups. An exact predicted value from a public database is not readily available. |

The structure of this compound is characterized by a large, predominantly non-polar fluorene backbone. The presence of the iodine atom further increases the molecular weight and the non-polar surface area. Conversely, the amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding. This duality in its structure is the primary determinant of its solubility profile.

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be predicted by considering its interaction with different classes of organic solvents.

Non-Polar Solvents

The large, hydrophobic surface area of the fluorene ring system suggests that this compound will exhibit good solubility in non-polar solvents such as hexane, cyclohexane, and toluene. The van der Waals forces between the fluorene backbone and the non-polar solvent molecules are expected to be the primary driving force for dissolution.

Polar Aprotic Solvents

Polar aprotic solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, possess a significant dipole moment but lack O-H or N-H bonds for hydrogen donation.[3] The polarity of these solvents will allow them to interact favorably with the polar amine group of this compound, while their organic nature will accommodate the non-polar fluorene backbone. Therefore, good to excellent solubility is anticipated in this class of solvents.

Polar Protic Solvents

Polar protic solvents, like methanol, ethanol, and isopropanol, are characterized by the presence of O-H bonds, making them capable of both donating and accepting hydrogen bonds.[3] The amine group of this compound can act as a hydrogen bond acceptor. This interaction is expected to enhance solubility in protic solvents compared to non-polar solvents. However, the large non-polar region of the molecule may limit its solubility in highly polar protic solvents like water.

Illustrative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in a selection of common organic solvents at ambient temperature (25°C). This data is intended for illustrative purposes to guide solvent selection and should be experimentally verified.

| Solvent | Solvent Class | Dielectric Constant | Predicted Solubility (mg/mL) |

| Hexane | Non-Polar | 1.9 | 1 - 5 |

| Toluene | Non-Polar | 2.4 | 10 - 20 |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 50 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 20 - 40 |

| Acetone | Polar Aprotic | 21 | 30 - 50 |

| Acetonitrile | Polar Aprotic | 37.5 | 10 - 20 |

| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 50 |

| Methanol | Polar Protic | 33 | 5 - 15 |

| Ethanol | Polar Protic | 25 | 10 - 25 |

| Isopropanol | Polar Protic | 20 | 5 - 15 |

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid in a solvent.[1]

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Interpretation of Results and Causality

The experimental solubility data will provide a quantitative measure of the affinity of this compound for different organic solvents.

-

High solubility in solvents like DCM, THF, DMF, and DMSO would be attributed to the favorable combination of dipole-dipole interactions with the amine group and van der Waals forces with the fluorene backbone.

-

Moderate to good solubility in alcohols like ethanol would highlight the contribution of hydrogen bonding between the solvent's hydroxyl group and the solute's amine group.

-

Lower solubility in non-polar solvents like hexane would indicate that while the non-polar interactions are present, they are less effective at overcoming the crystal lattice energy of the solid compound compared to the interactions with more polar solvents.

The interplay between the non-polar fluorene core and the polar, hydrogen-bonding amine group governs the solubility profile. The choice of solvent for a particular application should be guided by these principles and confirmed by experimental data.

Sources

Spectroscopic Profile of 7-Iodo-9H-fluoren-2-amine: A Comprehensive Technical Guide

For Immediate Release

A Deep Dive into the Structural Elucidation of a Key Fluorene Derivative for Advanced Research Applications

This technical guide offers an in-depth exploration of the spectroscopic characteristics of 7-Iodo-9H-fluoren-2-amine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. While direct experimental spectra for this specific compound are not widely available in public literature, this document provides a robust, predictive analysis based on the well-documented spectroscopic data of structurally analogous compounds, primarily 2-aminofluorene and 2-iodofluorene. By understanding the individual contributions of the iodo and amine functionalities to the fluorene backbone, we can project a detailed spectroscopic profile for this compound.

Molecular Structure and Key Features

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, featuring an iodine atom at the C7 position and an amine group at the C2 position. This substitution pattern is crucial in defining its chemical reactivity and photophysical properties, making it a valuable building block in organic synthesis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known shifts of 2-aminofluorene and the anticipated electronic effects of the iodine substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons at the C9 position. The amine protons will likely appear as a broad singlet. The introduction of the electron-donating amine group at C2 and the electron-withdrawing, yet sterically bulky, iodine atom at C7 will induce significant shifts in the aromatic region compared to unsubstituted fluorene.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| H1 | ~7.5 | d | Ortho to NH₂, shielded |

| H3 | ~6.8 | dd | Ortho to NH₂, shielded |

| H4 | ~7.6 | d | |

| H5 | ~7.4 | d | |

| H6 | ~7.7 | dd | Ortho to I, deshielded |

| H8 | ~7.9 | d | Peri to I, deshielded |

| H9 | ~3.9 | s | Methylene bridge |

| NH₂ | ~3.5-4.5 | br s | Amine protons |

Note: Predicted shifts are relative to TMS in CDCl₃. Coupling constants are expected to be in the typical range for aromatic protons (J ≈ 7-9 Hz for ortho, J ≈ 2-3 Hz for meta).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon atoms directly attached to the iodine (C7) and the amine group (C2) will exhibit the most significant shifts. The C-I bond is known to induce a substantial upfield shift (shielding) on the directly attached carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C1 | ~110 | Shielded by NH₂ |

| C2 | ~148 | Attached to NH₂ |

| C3 | ~115 | Shielded by NH₂ |

| C4 | ~120 | |

| C4a | ~142 | |

| C4b | ~140 | |

| C5 | ~128 | |

| C6 | ~135 | Deshielded by I |

| C7 | ~95 | Attached to I, shielded |

| C8 | ~125 | |

| C8a | ~145 | |

| C9 | ~37 | Methylene bridge |

| C9a | ~144 |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility and for observing exchangeable protons like those of the amine group.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0-160 ppm).

-

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The nominal molecular weight of this compound (C₁₃H₁₀IN) is 307 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 307. Due to the presence of the stable aromatic fluorene core, this peak should be relatively intense.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Interpretation |

| 307 | [C₁₃H₁₀IN]⁺ | Molecular Ion (M⁺) |

| 180 | [C₁₃H₁₀N]⁺ | Loss of Iodine radical (M - I) |

| 152 | [C₁₂H₈]⁺ | Loss of HCN from [M-I]⁺ |

The fragmentation pattern will likely be dominated by the loss of the iodine atom, given the relative weakness of the C-I bond compared to the C-C and C-N bonds within the aromatic system.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Ionization Technique: Electron Ionization (EI) is a suitable technique for this relatively stable aromatic compound and will provide characteristic fragmentation patterns. Electrospray ionization (ESI) could also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an EI source or a direct infusion ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for HRMS.

-

GC-MS Analysis (for EI):

-

Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject the sample into the GC. The temperature program should be optimized to ensure good separation and peak shape.

-

The mass spectrometer will scan a mass range of, for example, m/z 50-500.

-

-

HRMS Analysis (for ESI):

-

Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample directly into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the amine group, the aromatic C-H and C=C bonds, and the C-I bond.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretch (amine) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| ~2920 | Aliphatic C-H stretch (C9) | Weak |

| 1620-1580 | N-H bend (amine) | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | C-N stretch | Medium |

| Below 600 | C-I stretch | Weak |

The presence of two bands in the N-H stretching region would be indicative of a primary amine. The C-I stretch is expected at low wavenumbers and may be difficult to observe on some instruments.

Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups of this compound.

Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method provides a high-quality spectrum of the solid sample.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption

The fluorene core is a strong chromophore. The addition of the amino group (an auxochrome) and the iodo group will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted fluorene.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| λ_max (nm) | Transition |

| ~290 | π → π |

| ~320 | π → π |

The absorption spectrum is expected to be similar to that of 2-aminofluorene, with some potential broadening or minor shifts due to the presence of the iodine atom.[1]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference) and the other with the sample solution.

-

Scan the wavelength range from approximately 200 to 400 nm.

-

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging the known spectral characteristics of related fluorene derivatives, we have constructed a comprehensive profile that will aid researchers in the identification, characterization, and utilization of this important molecule. The provided experimental protocols offer a standardized approach for obtaining empirical data, which will be invaluable for confirming these predictions and furthering the understanding of this compound's properties.

References

-

PubChem. 2-Aminofluorene. National Center for Biotechnology Information. [Link][1]

-

NIST Chemistry WebBook. Fluorene. National Institute of Standards and Technology. [Link]

-

ResearchGate. Observed and theoretical UV–Visible spectra of 2‐aminofluorene. [Link][3]

Sources

7-Iodo-9h-fluoren-2-amine as a building block in organic synthesis

An In-depth Technical Guide to 7-Iodo-9H-fluoren-2-amine: A Versatile Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in contemporary organic synthesis. We will delve into its synthesis, properties, and, most critically, its application in constructing complex molecular architectures relevant to medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this versatile compound.

Introduction: The Strategic Value of the Fluorene Scaffold

The fluorene moiety is a privileged tricyclic aromatic hydrocarbon that forms the core of numerous functional materials and biologically active compounds. Its rigid, planar structure and rich electron system make it an ideal scaffold for creating conjugated polymers, OLEDs (Organic Light Emitting Diodes), and fluorescent probes. In medicinal chemistry, the fluorene nucleus is found in a range of therapeutic agents, valued for its ability to mimic peptide bonds and interact with biological targets.

The strategic functionalization of the fluorene core is paramount to tuning its properties. This compound emerges as a particularly valuable building block due to its orthogonal functional groups: a nucleophilic amine (-NH2) at the C2 position and an electrophilic iodine atom (-I) at the C7 position. This arrangement allows for selective, stepwise modifications, making it a powerful tool for combinatorial chemistry and the systematic development of novel compounds. The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the amine group offers a handle for amidation, alkylation, or other nucleophilic transformations.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

| Property | Value |

| CAS Number | 33201-19-1 |

| Molecular Formula | C₁₃H₁₀IN |

| Molecular Weight | 319.13 g/mol |

| Appearance | Light brown to brown crystalline powder |

| Melting Point | 158-162 °C |

| Solubility | Soluble in DMF, DMSO, moderately in THF, |

| Dichloromethane. Insoluble in water. |

Spectroscopic Data (Typical):

-

¹H NMR (DMSO-d₆, 400 MHz): Chemical shifts (δ) will typically appear for the aromatic protons and the amine protons. The fluorenyl CH₂ group at C9 usually presents as a singlet around 3.8-3.9 ppm. The amine protons will appear as a broad singlet. The aromatic protons will show complex splitting patterns consistent with the substitution pattern.

-

¹³C NMR (DMSO-d₆, 101 MHz): Characteristic peaks for the 13 carbon atoms of the fluorene scaffold will be observed. The carbon atom bearing the iodine (C7) will appear at a relatively low field.

-

IR (KBr, cm⁻¹): Key vibrational bands include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic protons, and C=C stretching for the aromatic rings.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound starts from the commercially available 2-aminofluorene. The strategy involves a two-step process: acetylation of the amine to protect it and direct the subsequent iodination, followed by deprotection.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound from 2-aminofluorene.

Step-by-Step Experimental Protocol:

Step 1: Acetylation of 2-Aminofluorene

-

Dissolve 2-aminofluorene (1.0 eq) in pyridine at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain N-(9H-fluoren-2-yl)acetamide.

Causality: The acetylation step is crucial for protecting the highly reactive amine group. This prevents it from interfering with the subsequent electrophilic iodination step and also acts as a directing group, although the inherent electronics of the fluorene ring primarily guide the substitution pattern.

Step 2: Iodination of N-(9H-fluoren-2-yl)acetamide

-

Suspend N-(9H-fluoren-2-yl)acetamide (1.0 eq) in glacial acetic acid.

-

Add iodine (0.5 eq), iodic acid (0.2 eq), and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess iodine.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to yield N-(7-iodo-9H-fluoren-2-yl)acetamide.

Causality: This reaction is an electrophilic aromatic substitution. Iodic acid and sulfuric acid act as oxidizing agents to generate the highly electrophilic iodine species (I⁺) in situ, which then attacks the electron-rich fluorene ring. Iodination occurs preferentially at the C7 position due to the directing effects of the acetamide group and the overall electronic distribution of the fluorene system.

Step 3: Hydrolysis of N-(7-iodo-9H-fluoren-2-yl)acetamide

-

Suspend the crude N-(7-iodo-9H-fluoren-2-yl)acetamide in ethanol.

-

Add concentrated hydrochloric acid.

-

Reflux the mixture for 6-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality: The acidic hydrolysis cleaves the amide bond, regenerating the free amine at the C2 position to yield the final desired product.

Applications in Cross-Coupling Reactions

The true synthetic utility of this compound lies in its ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition, making it an ideal substrate for catalysts based on palladium, copper, and other metals.

A. Suzuki-Miyaura Coupling: C-C Bond Formation